
N'-(3-chloro-4-ethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3-chloro-4-ethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CEPD, and it is a versatile compound that has been used in various scientific research applications.
作用机制
The mechanism of action of CEPD is not well understood. However, it is believed that CEPD binds to metal ions and forms stable complexes. This binding ability of CEPD has made it a useful ligand in MOFs and a fluorescent probe for the detection of metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of CEPD. However, studies have shown that CEPD is not toxic to cells and can be used in cell-based assays. Additionally, CEPD has been shown to have low cytotoxicity, making it a promising compound for further research.
实验室实验的优点和局限性
The advantages of using CEPD in lab experiments include its high yield and purity, low cytotoxicity, and ability to coordinate with metal ions. The limitations of using CEPD in lab experiments include its limited stability in solution and limited information available on its biochemical and physiological effects.
未来方向
There are several future directions for the research on CEPD. One potential future direction is the development of new MOFs using CEPD as a ligand. Additionally, further research is needed to understand the mechanism of action of CEPD and its biochemical and physiological effects. Finally, the development of new synthetic methods for CEPD could lead to the synthesis of new compounds with unique properties.
合成方法
The synthesis of CEPD involves the reaction of 3-chloro-4-ethoxybenzyl chloride with N,N-dimethylpropane-1,3-diamine in the presence of hydrochloric acid. The product obtained is then purified by recrystallization to obtain CEPD dihydrochloride. The yield of this synthesis method is high, and the purity of the product is also high.
科学研究应用
CEPD has been used in various scientific research applications. It is commonly used as a ligand in metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. CEPD has also been used as a fluorescent probe for the detection of metal ions. Additionally, CEPD has been used as a reagent for the synthesis of various organic compounds.
属性
IUPAC Name |
N-[(3-chloro-4-ethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN2O.2ClH/c1-4-18-14-7-6-12(10-13(14)15)11-16-8-5-9-17(2)3;;/h6-7,10,16H,4-5,8-9,11H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUHSSCSHAIWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCCCN(C)C)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

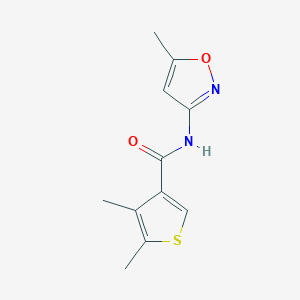
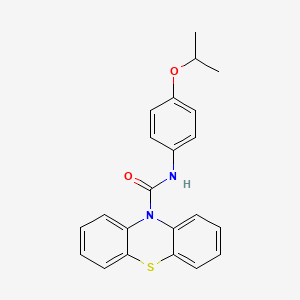
![N'-[(4-biphenylyloxy)acetyl]-2,2,2-trifluoroacetohydrazide](/img/structure/B4876182.png)

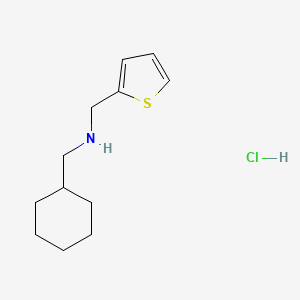
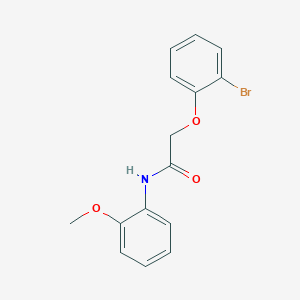
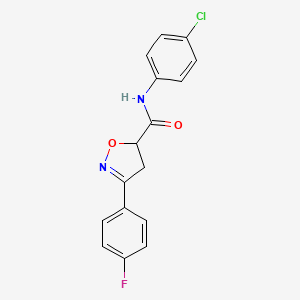
![4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B4876216.png)
![2-{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4876225.png)

![ethyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4876239.png)
![6-[(4-benzyl-1-piperazinyl)carbonyl]-3-(4-methylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4876244.png)
![1-[(4-isobutylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4876249.png)
![5-bromo-2-[3-(4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4876251.png)